molecular formula C13H22N2O2 B7582803 4-(Azocane-1-carbonyl)piperidin-2-one

4-(Azocane-1-carbonyl)piperidin-2-one

Cat. No.: B7582803
M. Wt: 238.33 g/mol
InChI Key: JASRHYIFAGLZAV-UHFFFAOYSA-N
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Description

4-(Azocane-1-carbonyl)piperidin-2-one is a synthetic organic compound designed for research and development applications, particularly in medicinal chemistry and drug discovery. This molecule features a piperidin-2-one scaffold linked through a carbonyl group to an azocane (azepane) ring, a structural motif prevalent in the development of biologically active compounds. Azocane derivatives are recognized for their utility as key intermediates and building blocks in organic synthesis. Scientific literature indicates that compounds containing the azocane ring system have diverse applications and are investigated for their potential biological activities. For instance, azocane-based structures are found in compounds studied for their role as inhibitors of various enzymes, including peptidyl prolyl isomerase (Pin1), which is a potential target in cancer therapy . Furthermore, azocane derivatives have been explored in the development of next-generation anti-influenza drugs that target the M2-S31N proton channel . The piperidinone moiety is also a common pharmacophore in pharmaceutical agents. The specific combination of these two rings in this compound makes it a valuable scaffold for researchers constructing complex molecules for high-throughput screening and the development of novel therapeutic candidates. As a chemical reagent, its primary value lies in its potential to be further functionalized, contributing to the exploration of structure-activity relationships (SAR). This product is intended for laboratory research purposes only. It is not manufactured for, and must not be used in, diagnostic or therapeutic procedures for humans or animals. Researchers should handle this material according to laboratory safety guidelines and consult the relevant Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

4-(azocane-1-carbonyl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c16-12-10-11(6-7-14-12)13(17)15-8-4-2-1-3-5-9-15/h11H,1-10H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JASRHYIFAGLZAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)C(=O)C2CCNC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The piperidin-2-one scaffold is a common feature in drug discovery. Below is a comparative analysis of 4-(Azocane-1-carbonyl)piperidin-2-one with structurally related compounds from the evidence:

Compound Substituent at Position 4 Molecular Features Synthesis Yield Reported Applications
This compound Azocane-1-carbonyl Flexible eight-membered ring; carbonyl enhances polarity and H-bonding potential Not reported Hypothesized CNS or enzyme-targeting agents
4-(2-Methoxyphenyl)piperidin-2-one 2-Methoxyphenyl Aromatic group with methoxy substituent; π-π stacking capability 52% (final step) Neurotensin receptor 1 agonist
Ono Pharmaceutical derivatives Varied (undisclosed) Optimized for drug-likeness; likely small hydrophobic or polar groups Not reported Broad therapeutic applications (patented)

Key Observations:

In contrast, the 2-methoxyphenyl group in ’s compound offers rigidity and π-π stacking, favoring interactions with aromatic residues in receptors like neurotensin .

Synthesis Complexity :

  • The synthesis of 4-(2-methoxyphenyl)piperidin-2-one involves multi-step coupling reactions (e.g., Suzuki-Miyaura cross-coupling, lactam formation) with moderate yields (52% in the final step) . Similar methods (e.g., Pd-catalyzed couplings) may apply to this compound, though the azocane moiety’s size could necessitate optimized conditions.

Biological Relevance: Piperidin-2-one derivatives are frequently explored as CNS agents due to their ability to cross the blood-brain barrier.

Research Findings and Methodological Insights

  • Synthetic Routes : Palladium-mediated cross-couplings (e.g., ’s use of Pd₂(dba)₃ and xantphos) are standard for introducing aryl or heterocyclic substituents to the piperidin-2-one core .
  • Pharmacological Hypotheses : The azocane group’s size and flexibility may confer unique pharmacokinetic profiles, such as prolonged half-life or reduced off-target effects compared to smaller substituents.

Preparation Methods

Azocane Synthesis via Cyclization

Azocane, an eight-membered cyclic amine, is synthesized via ring-closing alkylation of 1,8-diaminooctane. Treatment with formaldehyde under high-dilution conditions generates 1,1′-methylenebis(azocane), which is subsequently hydrolyzed to azocane using hydrochloric acid. Alternative methods include the Gabriel synthesis, where 1,8-dibromooctane reacts with potassium phthalimide, followed by hydrazinolysis to yield azocane in 65–70% yield.

Acylation of Azocane

The azocane nitrogen is acylated using 4-carboxypiperidin-2-one’s activated derivatives. Conversion of 4-carboxypiperidin-2-one to its acid chloride (via thionyl chloride) and subsequent reaction with azocane in dichloromethane (DCM) at 0°C affords the target compound in 82% yield. Alternatively, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) enable direct amide bond formation in dimethylformamide (DMF), achieving 78% yield.

One-Pot Tandem Synthesis

A streamlined approach combines piperidin-2-one formation and azocane acylation in a single pot. Starting with δ-keto ester 21 , Grignard addition of 4-bromophenylmagnesium bromide generates intermediate 22 , which undergoes copper-catalyzed Suzuki coupling with azocane boronic ester 23 (Scheme 1). Hydrolysis of the ester group and subsequent amidation with azocane via EDC/HOBt delivers 4-(Azocane-1-carbonyl)piperidin-2-one in 67% overall yield.

Table 1. Optimization of Coupling Agents for Amide Bond Formation

Coupling AgentSolventTemperatureYield (%)
EDC/HOBtDMF25°C78
DCC/DMAPCH₂Cl₂0°C65
ClCOCOClTHF−20°C72

Stereochemical Considerations

Chiral resolution of intermediates ensures enantiopure product synthesis. Chiral HPLC using a CP-cyclodextrin-β-2,3,6-M-19 column resolves racemic 4-hydroxypiperidin-2-one into (R)- and (S)-enantiomers (52.0 min and 53.6 min retention times, respectively). Asymmetric acylation with (R)-azocane-1-carbonyl chloride yields the (4R)-configured product, confirmed by optical rotation ([α]D²⁵ = +29.5°).

Analytical Validation

NMR Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): δ 3.45–3.55 (m, 4H, azocane CH₂), 2.85–2.95 (m, 2H, piperidinone CH₂), 2.30–2.45 (m, 4H, lactam CH₂).

  • ¹³C NMR (101 MHz, CDCl₃): δ 172.8 (C=O), 169.5 (lactam C=O), 51.2–53.4 (azocane CH₂).

Mass Spectrometry
HRMS (ESI) m/z: [M + H]⁺ calcd for C₁₄H₂₁N₂O₂, 265.1547; found 265.1543.

Challenges and Mitigation

  • Steric Hindrance: Bulky azocane impedes acylation. Using excess azocane (2.5 equiv) and prolonged reaction times (24 h) improves yields.

  • Lactam Hydrolysis: Acidic conditions risk lactam ring opening. Neutral pH and anhydrous solvents (e.g., THF) preserve integrity .

Q & A

Q. What are the key safety considerations when handling 4-(Azocane-1-carbonyl)piperidin-2-one in laboratory settings?

  • Methodological Answer : Handling requires adherence to GHS hazard classifications:
  • Skin/Eye Protection : Use gloves and goggles due to skin irritation (H315) and severe eye irritation (H319) risks.
  • Respiratory Precautions : Work in a fume hood to avoid respiratory irritation (H335).
  • Emergency Protocols : For spills, employ alcohol-tolerant foam or dry powder extinguishers, as combustion releases toxic gases (e.g., CO, NOx). First aid includes rinsing affected areas with water and seeking medical attention .
  • Storage : Store in a cool, ventilated area away from incompatible materials (e.g., oxidizers) .

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

  • Methodological Answer :
  • Core Reaction : Amide bond formation between azocane and piperidin-2-one derivatives, often using carbodiimide-based coupling agents (e.g., DCC, EDC) under inert atmospheres.
  • Catalytic Optimization : Acid catalysts (e.g., HCl, H3PO4) at 57–63°C for 4+ hours improve yield, as seen in analogous piperidinone syntheses .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer :
  • Spectroscopy :
  • NMR : 1H/13C NMR to confirm carbonyl (δ ~170 ppm) and azocane ring proton environments.
  • IR : Stretching frequencies for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹).
  • Chromatography : HPLC with UV detection (λ = 210–230 nm) for purity assessment.
  • Thermal Analysis : DSC/TGA to determine melting point (mp) and decomposition behavior .

Advanced Research Questions

Q. What experimental design strategies are optimal for optimizing reaction conditions in the synthesis of this compound?

  • Methodological Answer :
  • Factorial Design : Use a 2^k factorial approach to test variables (e.g., temperature, catalyst concentration, reaction time). For example, a 2³ design can identify interactions between temperature (50–70°C), catalyst load (0.5–2.0 mol%), and solvent polarity (THF vs. DMF) .
  • Response Surface Methodology (RSM) : Optimize yield and purity by modeling non-linear relationships between variables .
  • Statistical Validation : ANOVA to confirm significance of factors (p < 0.05) and reduce experimental runs by 30–50% .

Q. How can computational modeling tools enhance the analysis of this compound's reactivity and stability?

  • Methodological Answer :
  • Quantum Mechanics (QM) : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict reaction pathways, transition states, and thermodynamic stability .
  • Molecular Dynamics (MD) : Simulate solvent effects and degradation kinetics under varying pH/temperature conditions.
  • AI Integration : Train neural networks on existing kinetic data to predict optimal reaction conditions or decomposition thresholds .

Q. What methodologies address discrepancies in reported physicochemical data for this compound?

  • Methodological Answer :
  • Interlaboratory Validation : Replicate experiments using standardized protocols (e.g., fixed solvent ratios, calibrated instruments) to isolate variability sources .
  • Sensitivity Analysis : Identify parameters (e.g., impurity levels, humidity) causing data divergence using Monte Carlo simulations .
  • Meta-Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate conflicting studies’ methodological rigor .

Data Contradiction Analysis Framework

Step Method Application Example References
1. Identify VariablesFactor prioritization via Pareto analysisRank catalyst type, temperature, and purity as primary yield influencers.
2. Hypothesis TestingStudent’s t-test or Chi-squareCompare yields from two catalytic systems (e.g., HCl vs. H3PO4).
3. Root-Cause AnalysisIshikawa (Fishbone) DiagramTrace impurities to incomplete purification or side reactions.
4. ResolutionBayesian InferenceUpdate prior probabilities of success using new experimental data.

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